[(2,3-Difluorophenyl)methyl](1-methoxypropan-2-yl)amine
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Overview
Description
(2,3-Difluorophenyl)methylamine is an organic compound with the molecular formula C₁₁H₁₅F₂NO It is characterized by the presence of a difluorophenyl group attached to a methoxypropan-2-ylamine moiety
Preparation Methods
The synthesis of (2,3-Difluorophenyl)methylamine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
(2,3-Difluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
(2,3-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
(2,3-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(3,4-Difluorophenyl)methylamine: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.
(2,4-Difluorophenyl)methylamine: Another similar compound with fluorine atoms at the 2 and 4 positions on the phenyl ring.
(2,3-Difluorophenyl)methylmethanamine: This compound contains an imidazole ring instead of a methoxypropan-2-ylamine moiety.
Properties
Molecular Formula |
C11H15F2NO |
---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15F2NO/c1-8(7-15-2)14-6-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
BBXMHGPGJXCZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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